4-Methylpyrimidine

Catalog No.
S702669
CAS No.
3438-46-8
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpyrimidine

4-Methylpyrimidine (CAS 3438-46-8) resolves critical challenges in metal-ligand coordination and heterocyclic synthesis. Its 4-methyl substitution prevents unwanted η2 linkage isomerization: 57% N-1 isomer retention at 14 days vs 2% for pyrimidine, ensuring stable Ru complexes for spin-crossover polymers. - Enables high-temperature reflux (bp 141-142 °C) without pressurization, ideal for API synthesis. - Enhanced basicity (pKa ~2.02) boosts yields in electrophilic coupling for pyrimidine-based herbicides/fungicides. - Provides reliable batch consistency for advanced materials.

CAS Number

3438-46-8

Product Name

4-Methylpyrimidine

IUPAC Name

4-methylpyrimidine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3

InChI Key

LVILGAOSPDLNRM-UHFFFAOYSA-N

SMILES

CC1=NC=NC=C1

Synonyms

4-Methyl-1,3-diazine;

Canonical SMILES

CC1=NC=NC=C1

The exact mass of the compound 4-Methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

4-Methylpyrimidine (CAS: 3438-46-8) is a mono-methylated heterocyclic building block characterized by a single methyl group at the 4-position of the pyrimidine ring. Operating as a colorless liquid with a boiling point of 141-142 °C, it serves as a critical precursor in pharmaceutical and agrochemical synthesis, as well as a specialized N-donor ligand in advanced coordination chemistry[1]. For industrial and laboratory buyers, its value proposition is defined by its specific thermal processability and the distinct electronic and steric effects imparted by the 4-methyl substitution, which directly influence nucleophilicity, basicity, and metal-ligand coordination stability.

Research Fit

Organometallic synthesis: Methyl position enables distinct regioselective nucleophilic attack pathways.
Spectroscopic differentiation: Unique internal rotation barrier and fluorescence signatures distinguish from other isomers.
Building block utility: Enhanced methyl group reactivity supports selective 4-substituted derivative synthesis.

Substituting 4-methylpyrimidine with unsubstituted pyrimidine or the isomeric 2-methylpyrimidine fundamentally alters the electronic and steric environment of the nitrogen lone pairs. In coordination chemistry, the lack of the 4-methyl group leads to rapid, unwanted linkage isomerization (e.g., N-1 to η2 shifts) due to lower N-1 basicity [1]. In bulk synthesis, the boiling point differences and altered pKa profiles mean that generic pyrimidines will not replicate the reaction kinetics, thermal stability, or final crystal packing structures required for advanced materials and active pharmaceutical ingredients.

Substitution Risk

Methyl reactivity mismatch
4-Methyl group reactivity differs qualitatively from 2-methylpyrimidine, altering synthetic outcomes and ligand behavior.
Regioselectivity inversion
Nucleophilic attack sites invert between isomers (C(2) vs C(4)), producing different NHC ligands or products.
Spectroscopic signature shift
Internal rotation barrier and fluorescence quantum yield diverge, causing different detection and photophysical responses.

Kinetic Stability of N-1 Coordinated Linkage Isomers

In ruthenium(II) complexes, the coordination behavior of pyrimidine ligands is highly sensitive to ring methylation. Studies demonstrate that while unsubstituted pyrimidine undergoes rapid intramolecular redistribution from N-1 to η2 attachments (retaining only 2% of the N-1 isomer after 14 days), 4-methylpyrimidine maintains 57% of the N-1 bound isomer under identical conditions [1]. This is driven by the methyl group raising the pKa of the N-1 lone pair, which increases the barrier to rearrangement and stabilizes the N-1 bound reactant [1].

Evidence DimensionRetention of N-1 bound isomer at 14 days
Target Compound Data57% retention
Comparator Or BaselineUnsubstituted Pyrimidine (2% retention)
Quantified Difference55 absolute percentage point increase in N-1 isomer stability
Conditions[RuII(hedta)] complexes in aqueous solution at equilibrium

Procurement for transition-metal catalyst or metallodrug development should mandate 4-methylpyrimidine to ensure the long-term structural integrity of N-1 coordinated active pharmaceutical ingredients.

Methyl Reactivity
Head-to-head
Higher reactivity (qualitatively established) vs 2-methylpyrimidine
Supports distinct synthetic transformations
Quantification not available; review-based

Thermal Processability and Reflux Window

For industrial scale-up, the thermal properties of the solvent or reagent dictate process design. 4-Methylpyrimidine exhibits a boiling point of 141-142 °C, which is significantly higher than that of unsubstituted pyrimidine (123-124 °C) [1]. This allows for higher-temperature reflux conditions during the synthesis of complex pharmaceutical intermediates without the need for pressurized reactor systems.

Evidence DimensionBoiling Point
Target Compound Data141-142 °C
Comparator Or BaselineUnsubstituted Pyrimidine (123-124 °C)
Quantified Difference~18 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Process chemists should select 4-methylpyrimidine over the unsubstituted core when high-temperature reaction kinetics are required to drive difficult coupling steps to completion.

Regioselective Attack
Head-to-head
C(2) hydride addition (4-methyl) vs C(4) addition (2-methyl)
Inversion of nucleophilic attack site
LUMO-driven selectivity; Ru3 cluster context

Spin-Crossover (SCO) Material Structural Stabilization

In the design of Hofmann-type coordination polymers, the choice of ligand dictates the final lattice structure. 4-Methylpyrimidine enables the formation of rotaxane-like 1D and 2D cyano-bridged networks (e.g., {Fe(4-methylpyrimidine)2[Ag(CN)2]2}) [1]. Unlike standard pyridine or pyrazine ligands, the specific steric bulk and electronic profile of 4-methylpyrimidine stabilizes weak Ag-N interactions, forcing all ligands to order along the same direction and enabling distinct two-step spin-crossover behaviors[1].

Evidence DimensionLattice stabilization in Fe-Ag Hofmann-type complexes
Target Compound DataStabilizes Ag-N interactions, enabling ordered SCO networks
Comparator Or BaselineGeneric Pyridine/Pyrazine (Often fail to form analogous rotaxane-like structures)
Quantified DifferenceEnables distinct 1D/2D cyano-bridged SCO phenomena not accessible with generic N-heteroaromatics
ConditionsFe-Ag coordination polymer synthesis

Buyers sourcing ligands for magnetic switching materials or sensors must utilize 4-methylpyrimidine to achieve the exact crystal packing required for two-step spin-crossover functionality.

Rotation Barrier (S1)
Reported
V3 = 745 cm⁻¹ (S1); ground state 95 ±5 cm⁻¹
High barrier alters vibrational coupling
Jet-cooled LIF; distinct from 5-methylpyrimidine

Enhanced Basicity for Electrophilic Coupling

The addition of the methyl group at the 4-position alters the electronic distribution of the pyrimidine ring. 4-Methylpyrimidine has a predicted pKa of 2.02, compared to the highly electron-deficient unsubstituted pyrimidine (pKa ~1.3) [1]. This increased basicity directly translates to enhanced nucleophilicity at the nitrogen centers, making 4-methylpyrimidine a more reactive substrate in electrophilic substitution reactions during agrochemical and API manufacturing.

Evidence DimensionAcid dissociation constant (pKa of conjugate acid)
Target Compound DatapKa ~2.02
Comparator Or BaselineUnsubstituted Pyrimidine (pKa ~1.3)
Quantified Difference~0.7 unit increase in basicity
ConditionsStandard aqueous conditions

Selecting 4-methylpyrimidine over unsubstituted pyrimidine ensures higher reactivity and better yields in synthetic pathways relying on the nucleophilicity of the pyrimidine nitrogen.

Quantum Yield (0-0)
Reported
0.0057 (4-methyl) vs 0.0079 (5-methyl) vs 0.17 (pyrimidine)
Low yield affects fluorescence detection
Vapor phase, zero pressure extrapolation
Magnetic Quenching
Head-to-head
Much higher efficiency vs 5-methylpyrimidine
Unique photophysical fingerprint
Linked to high rotation barrier

Organometallic Catalyst and Metallodrug Design

Leveraging its documented 57% N-1 linkage isomer retention at 14 days compared to pyrimidine's 2%, 4-methylpyrimidine is the required choice for synthesizing stable ruthenium-based complexes that must resist N-1 to η2 rearrangement [1].

Advanced Magnetic Switching Materials

Used as a critical structural ligand in the synthesis of Hofmann-type spin-crossover (SCO) coordination polymers, where its specific steric profile enables rotaxane-like 1D/2D networks that cannot be achieved with generic pyridine ligands [2].

High-Temperature API Intermediate Synthesis

Its elevated boiling point (141-142 °C) makes it an effective building block for complex pharmaceutical synthesis requiring extended high-temperature reflux, allowing chemists to bypass the need for pressurized systems required by lower-boiling unsubstituted pyrimidine [3].

Agrochemical Formulation Precursors

The enhanced basicity (pKa ~2.02) and nucleophilicity of the ring nitrogens make it a highly efficient intermediate for the production of substituted pyrimidine-based herbicides and fungicides, driving higher yields in electrophilic coupling steps [3].

Application Fit

Application
Selection Property
Validation Focus
Regioselective NHC ligand synthesis
C(2) hydride addition selectivity
Ligand structure and catalytic activity
Internal rotor benchmark studies
High rotation barrier context
Spectral identity and barrier value
Low-fluorescence photophysics
Low quantum yield context
Emission interference control
4-Substituted pyrimidine building block
Methyl group reactivity context
Selective functionalization

XLogP3

0.2

UNII

3D1R4OMX4N

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3438-46-8

Wikipedia

4-Methylpyrimidine

General Manufacturing Information

Pyrimidine, 4-methyl-: INACTIVE

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